molecular formula C17H20ClN B13957448 3,3-Diphenylcyclopentylamine hydrochloride CAS No. 39617-50-0

3,3-Diphenylcyclopentylamine hydrochloride

Cat. No.: B13957448
CAS No.: 39617-50-0
M. Wt: 273.8 g/mol
InChI Key: KNNJWHYARPPXGD-UHFFFAOYSA-N
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Description

(±)-3,3-Diphenylcyclopentylamine hydrochloride is a chemical compound that belongs to the class of cyclopentylamines. It is characterized by the presence of two phenyl groups attached to a cyclopentylamine structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-3,3-Diphenylcyclopentylamine hydrochloride typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3,3-diphenylcyclopentanol. This intermediate is then converted to the corresponding amine through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (±)-3,3-Diphenylcyclopentylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The purification steps may include recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(±)-3,3-Diphenylcyclopentylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(±)-3,3-Diphenylcyclopentylamine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding assays.

    Medicine: Potential therapeutic applications in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (±)-3,3-Diphenylcyclopentylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A primary amine with a similar structure but different functional groups.

    Cyclopentylamine: A simpler analog without the phenyl groups.

    Diphenylamine: Contains two phenyl groups but lacks the cyclopentyl structure.

Uniqueness

(±)-3,3-Diphenylcyclopentylamine hydrochloride is unique due to its combination of a cyclopentyl ring with two phenyl groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

39617-50-0

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

3,3-diphenylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H

InChI Key

KNNJWHYARPPXGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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